Épimédine B

Vue d'ensemble

Description

Ce composé est connu pour ses propriétés thérapeutiques potentielles, en particulier dans le traitement de l'ostéoporose et d'autres troubles osseux . L'épimédin B est l'un des principaux composants bioactifs des espèces d'Epimedium, contribuant à leur valeur médicinale.

Applications De Recherche Scientifique

Epimedin B has been extensively studied for its potential therapeutic applications:

Chemistry: Used as a model compound in the study of flavonoid biosynthesis and metabolism.

Biology: Investigated for its role in promoting osteoblast differentiation and bone formation.

Medicine: Potential therapeutic agent for the treatment of osteoporosis and other bone-related disorders.

Industry: Used in the development of dietary supplements and functional foods aimed at improving bone health.

Mécanisme D'action

- One of its primary targets is HIF-1α (hypoxia-inducible factor 1-alpha). HIF-1α plays a crucial role in cellular responses to hypoxia (low oxygen levels) and regulates various genes involved in angiogenesis, metabolism, and cell survival .

- These interactions contribute to its anti-osteoporotic effects by promoting osteoblast differentiation and bone formation .

Target of Action

Mode of Action

Biochemical Pathways

Action Environment

Analyse Biochimique

Biochemical Properties

Epimedin B plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes such as chalcone synthase and dihydroflavonol 4-reductase, which are involved in the flavonoid biosynthesis pathway . The nature of these interactions involves the promotion of enzyme activity, leading to increased production of flavonoids under certain conditions .

Cellular Effects

Epimedin B has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, Epimedin B has been shown to promote tyrosinase activity, which contributes to melanin biosynthesis, and upregulate the protein expression of tyrosinase families by activating the MAPK/ERK1/2 signal pathway .

Molecular Mechanism

The molecular mechanism of Epimedin B involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, Epimedin B has been found to facilitate NLRP3 inflammasome activation under synergistic induction of mitochondrial reactive oxygen species, resulting in activation of Caspase-1 and IL-1β secretion .

Temporal Effects in Laboratory Settings

The effects of Epimedin B change over time in laboratory settings. Studies have shown that the flavonoid contents, including Epimedin B, vary with different light intensity levels . The highest Epimedin B content was observed under a specific light intensity level . This suggests that Epimedin B’s stability, degradation, and long-term effects on cellular function can be influenced by environmental factors.

Dosage Effects in Animal Models

The effects of Epimedin B vary with different dosages in animal models. For instance, Epimedin B has been shown to exhibit potent melanogenic and repigmented effects in multi-melanocytes, normal human skin tissue, and vitiligo perilesional areas, dependent on concentration and amount of time

Metabolic Pathways

Epimedin B is involved in several metabolic pathways. It interacts with enzymes such as chalcone synthase and dihydroflavonol 4-reductase in the flavonoid biosynthesis pathway . The interaction with these enzymes can affect metabolic flux or metabolite levels, potentially promoting the accumulation of flavonoids .

Transport and Distribution

Epimedin B is transported and distributed within cells and tissues. Studies have shown that poor bioavailability of Epimedin B is the result of poor intrinsic permeability and efflux by apical efflux transporters . This suggests that Epimedin B interacts with transporters or binding proteins, affecting its localization or accumulation.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'épimédin B peut être synthétisé par différentes méthodes, y compris l'hydrolyse enzymatique. Une méthode efficace implique l'utilisation de β-glucanase dans un système biphasique constitué d'acétate de propyle et de tampon HAc-NaAc (pH 4,5). La réaction est effectuée à 60 °C pendant 1 heure, ce qui entraîne l'hydrolyse complète de l'épimédin B en sagittatoside B .

Méthodes de production industrielle : La production industrielle de l'épimédin B implique généralement l'extraction à partir de plantes d'Epimedium. Le processus comprend la récolte de la matière végétale, le séchage et l'extraction des composés bioactifs à l'aide de solvants tels que l'éthanol ou le méthanol. L'extrait est ensuite purifié par des techniques chromatographiques pour isoler l'épimédin B .

Analyse Des Réactions Chimiques

Types de réactions : L'épimédin B subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la glycosylation.

Réactifs et conditions courants :

Hydrolyse : Hydrolyse enzymatique à l'aide de β-glucanase dans un système biphasique.

Oxydation : Des agents oxydants tels que le peroxyde d'hydrogène peuvent être utilisés dans des conditions contrôlées.

Glycosylation : Les réactions de glycosylation peuvent être effectuées à l'aide de glycosyltransférases.

Principaux produits formés :

Hydrolyse : Le sagittatoside B est un produit majeur formé à partir de l'hydrolyse de l'épimédin B.

Oxydation : L'oxydation peut conduire à la formation de divers dérivés oxydés, en fonction des conditions utilisées.

4. Applications de recherche scientifique

L'épimédin B a été largement étudié pour ses applications thérapeutiques potentielles :

Chimie : Utilisé comme composé modèle dans l'étude de la biosynthèse et du métabolisme des flavonoïdes.

Biologie : Investigué pour son rôle dans la promotion de la différenciation des ostéoblastes et la formation osseuse.

Médecine : Agent thérapeutique potentiel pour le traitement de l'ostéoporose et d'autres troubles osseux.

5. Mécanisme d'action

L'épimédin B exerce ses effets principalement par la modulation de diverses voies de signalisation :

Cibles moléculaires : L'épimédin B cible des protéines telles que HIF-1α, qui joue un rôle crucial dans la différenciation des ostéoblastes et la formation osseuse.

Voies impliquées : Le composé influence des voies telles que les voies Akt/GSK3β/β-caténine et MAPK, conduisant à une expression accrue de marqueurs ostéogéniques et à une formation osseuse améliorée.

Comparaison Avec Des Composés Similaires

L'épimédin B est structurellement similaire à d'autres glycosides flavonoïdes présents dans les espèces d'Epimedium, telles que l'épimédin A, l'épimédin C et l'icariine . Il est unique par son motif de glycosylation spécifique et son activité ostéogénique puissante :

Épimédin A : Structure similaire mais diffère par le motif de glycosylation.

Épimédin C : Partage un aglycone similaire mais possède des motifs de sucre différents.

L'épimédin B se démarque par ses effets spécifiques sur la santé osseuse et son potentiel en tant qu'agent thérapeutique pour l'ostéoporose .

Activité Biologique

Epimedin B, a prominent flavonoid derived from Herba Epimedii, has garnered attention for its diverse biological activities. This article explores the immunomodulatory effects, pharmacokinetics, and potential therapeutic applications of Epimedin B, supported by recent research findings and case studies.

Immunomodulatory Effects

Epimedin B has been shown to significantly enhance the activation of the NLRP3 inflammasome, a crucial component of the innate immune response. Studies indicate that it promotes the production of caspase-1 and interleukin-1 beta (IL-1β), particularly under conditions induced by nigericin or ATP. This activity is associated with increased mitochondrial reactive oxygen species (ROS) generation, which plays a pivotal role in inflammasome activation .

The mechanism by which Epimedin B activates the NLRP3 inflammasome involves:

- ASC Oligomerization : Epimedin B facilitates the oligomerization of ASC (apoptosis-associated speck-like protein containing a CARD), essential for NLRP3 activation.

- Caspase-1 Activation : It induces caspase-1 cleavage, leading to IL-1β secretion in response to lipopolysaccharide (LPS) priming .

Pharmacokinetics

Research on the pharmacokinetics of Epimedin B reveals its rapid absorption and distribution in biological tissues. Following oral administration in rat models, peak plasma concentrations are reached approximately 0.4 hours post-administration. The compound exhibits a half-life of 1.6 hours and shows significant tissue distribution, primarily accumulating in the liver, ovaries, and uterus .

Table 1: Pharmacokinetic Parameters of Epimedin B

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 0.4 h |

| Half-Life | 1.6 h |

| Area Under Curve (AUC) | 14.35 μg/L·h |

| Tissue Distribution Order | Liver > Ovary > Uterus > Lung > Kidney > Spleen > Heart > Brain |

Osteoporosis

Epimedin B has demonstrated protective effects against osteoporosis in preclinical studies. In orchidectomized mice, it significantly increased bone mineral density and improved bone microstructure parameters. Notably, it elevated serum levels of bone turnover markers such as N-terminal propeptide of type I procollagen (P1NP) while reducing C-telopeptide levels .

Case Studies

A study investigating the effects of Epimedin B on liver injury induced by immunological stress revealed that co-exposure with other compounds like bavachin exacerbated liver damage . This highlights the importance of understanding the interactions between different phytochemicals.

Propriétés

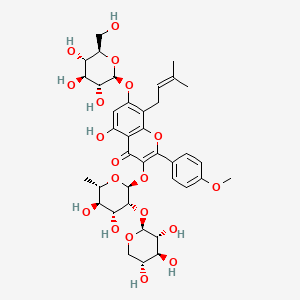

IUPAC Name |

3-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H48O19/c1-14(2)5-10-18-21(53-37-31(49)28(46)26(44)22(12-39)54-37)11-19(40)23-27(45)34(32(55-33(18)23)16-6-8-17(50-4)9-7-16)56-38-35(29(47)24(42)15(3)52-38)57-36-30(48)25(43)20(41)13-51-36/h5-9,11,15,20,22,24-26,28-31,35-44,46-49H,10,12-13H2,1-4H3/t15-,20+,22+,24-,25-,26+,28-,29+,30+,31+,35+,36-,37+,38-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZZCFAOOWZSRX-LRHLXKJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)OC6C(C(C(CO6)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H48O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40149341 | |

| Record name | Epimedin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

808.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110623-73-9 | |

| Record name | Epimedin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110623-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epimedin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110623739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epimedin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40149341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.